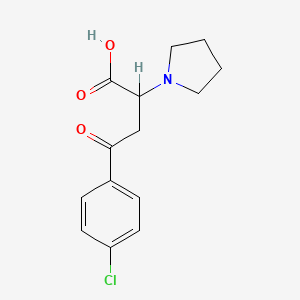
4-(4-Chlorophenyl)-4-oxo-2-pyrrolidin-1-ylbutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 4-(4-Chlorophenyl)-4-oxo-2-pyrrolidin-1-ylbutanoic acid is a chemical of interest due to its potential biological activities and applications in various fields. The structural parameters and spectroscopic characterization of related compounds have been extensively studied using computational methods such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) to understand their molecular structure, electronic interactions, and reactivity descriptors . The synthesis of related diastereomeric compounds involving chlorophenyl groups has been described, providing insights into the biochemistry of these compounds .
Synthesis Analysis
The synthesis of compounds related to 4-(4-Chlorophenyl)-4-oxo-2-pyrrolidin-1-ylbutanoic acid often involves the formation of lactones and lactams from precursors such as valeric acids. For instance, the synthesis of diastereomeric 4-amino- and 4-hydroxy-3-(p-chlorophenyl)-valeric acids has been reported, starting from 3-(p-chlorophenyl)-4-oxo-valeric acid . These synthetic routes are crucial for the development of new compounds with potential biological activities.
Molecular Structure Analysis
The molecular structure of compounds containing chlorophenyl groups has been analyzed using X-ray crystallography and computational methods. For example, the crystal structure of a related compound, 4-{6-chloro-3-(4-chlorobenzyl)imidazo[4,5-b]pyridin-2-yl}-3,3-dimethylbutanoic acid, revealed the geometries of the independent molecules in the asymmetric unit and highlighted the steric hindrance in the butanoic acid chain . Such analyses are essential for understanding the three-dimensional arrangement of atoms and the potential for intermolecular interactions.
Chemical Reactions Analysis
The reactivity of chlorophenyl-containing compounds can be complex, involving various chemical reactions. For instance, photoadducts of chloroethylenes with pyrones have been studied, showing the formation of cycloadducts and subsequent dehydrochlorination reactions . These studies provide valuable information on the chemical behavior of these compounds under different conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of chlorophenyl compounds are influenced by their molecular structure. The crystal structures of isomeric compounds have been compared to understand the importance of structural motifs such as cage-type and π(quinoline)⊃π(quinoline) dimeric motifs . Additionally, the determination of acid dissociation constants and antimicrobial activity of a novel bicyclic thiohydantoin fused to pyrrolidine compound provides insights into the compound's behavior in biological systems .
Aplicaciones Científicas De Investigación
Synthesis and Chemical Intermediates
4-Oxobutenoic acids, related to the chemical structure of interest, are recognized for their roles as biologically active species and versatile intermediates in further derivatization processes. A study elaborated on the microwave-assisted synthesis of 4-oxo-2-butenoic acids through aldol-condensation, highlighting the different conditions required for aryl and aliphatic substrates and rationalizing this substituent effect with frontier orbital calculations, suggesting the adaptability and specificity in synthesis methods depending on substituent types (Uguen et al., 2021).
Catalytic Reactions and Environmental Applications
In environmental science, the study of degradation pathways and intermediates is crucial. One study focused on 4-chlorophenol's catalytic ozonation, identifying its intermediates and proposing degradation pathways. This research showed significant decomposition of 4-chlorophenol using a MnOx/γ-Al2O3/TiO2 catalyst, emphasizing the role of hydroxyl radicals in the oxidation process and shedding light on the formation of aromatic compounds and carboxylic acids as predominant oxidative organic intermediates (Qi et al., 2014).
Biological and Pharmacological Research
A novel compound related to 4-(4-chlorophenyl)-4-oxo-2-pyrrolidin-1-ylbutanoic acid, featuring a bicyclic thiohydantoin fused to pyrrolidine, was synthesized and subjected to various analyses, including structural characterization and antimicrobial activity testing. This compound demonstrated notable antibacterial and antimycobacterial activities, highlighting the potential for similar compounds in biological and pharmaceutical applications (Nural et al., 2018).
Propiedades
IUPAC Name |
4-(4-chlorophenyl)-4-oxo-2-pyrrolidin-1-ylbutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClNO3/c15-11-5-3-10(4-6-11)13(17)9-12(14(18)19)16-7-1-2-8-16/h3-6,12H,1-2,7-9H2,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJXSBMPAHIMXIA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(CC(=O)C2=CC=C(C=C2)Cl)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30930326 |
Source


|
| Record name | 4-(4-Chlorophenyl)-4-oxo-2-(pyrrolidin-1-yl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30930326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Chlorophenyl)-4-oxo-2-pyrrolidin-1-ylbutyric acid | |
CAS RN |
139084-68-7 |
Source


|
| Record name | 1-Pyrrolidineacetic acid, alpha-(2-(4-chlorophenyl)-2-oxoethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139084687 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(4-Chlorophenyl)-4-oxo-2-(pyrrolidin-1-yl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30930326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




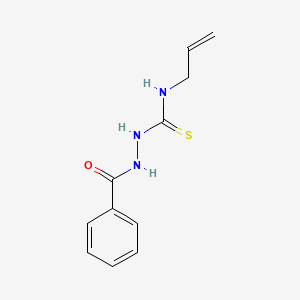
![Methyl 2-(1-[1,1'-biphenyl]-4-ylethylidene)-1-hydrazinecarboxylate](/img/structure/B1305215.png)
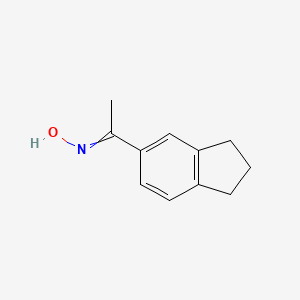
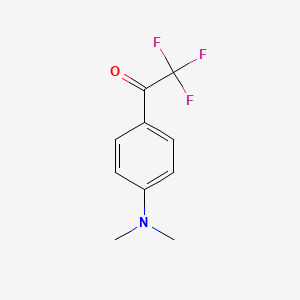

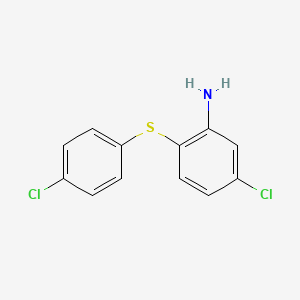
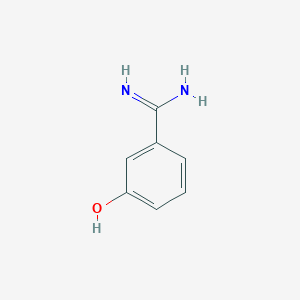

![N-[4-(dimethylamino)phenyl]guanidine](/img/structure/B1305234.png)
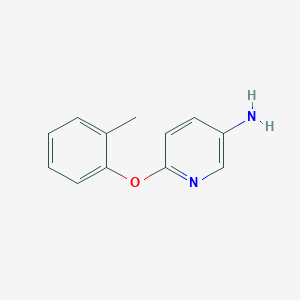
![2-{2-[3-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl}acetic acid](/img/structure/B1305240.png)